(2R)-2-Ethynyltetrahydro-furan

Asymmetric synthesis Chiral building blocks Pharmaceutical intermediates

(2R)-2-Ethynyltetrahydro-furan (CAS 2165816-38-4) is a chiral heterocyclic compound characterized by a tetrahydrofuran ring bearing an ethynyl substituent at the 2-position in the R configuration. This compound serves as a versatile intermediate in organic synthesis, with the terminal alkyne moiety enabling participation in click chemistry and cross-coupling reactions, while the chiral center imparts stereochemical control.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
Cat. No. B13082648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Ethynyltetrahydro-furan
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC#CC1CCCO1
InChIInChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2/t6-/m0/s1
InChIKeyDPVDWZKEDJNHKJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (2R)-2-Ethynyltetrahydro-furan as a Chiral Building Block for Asymmetric Synthesis


(2R)-2-Ethynyltetrahydro-furan (CAS 2165816-38-4) is a chiral heterocyclic compound characterized by a tetrahydrofuran ring bearing an ethynyl substituent at the 2-position in the R configuration . This compound serves as a versatile intermediate in organic synthesis, with the terminal alkyne moiety enabling participation in click chemistry and cross-coupling reactions, while the chiral center imparts stereochemical control . As a member of the 2-ethynyltetrahydrofuran class, it shares the molecular formula C6H8O and molecular weight of 96.13 g/mol with its stereoisomers and regioisomers . However, the defined (R) configuration distinguishes it from its (S)-enantiomer and racemic mixtures, making it a critical building block for asymmetric synthesis in pharmaceutical and agrochemical research .

Workflow
Asymmetric synthesis & click chemistry
Selection
(R)-configured chiral building block
Use context
Chiral ligand, pharmaceutical intermediate, library synthesis

Why (2R)-2-Ethynyltetrahydro-furan Cannot Be Interchanged with Its In-Class Analogs


The selection of (2R)-2-Ethynyltetrahydro-furan over its close structural analogs is dictated by quantifiable differences in physical properties, stereochemical purity, and reactivity profiles. While compounds such as the (S)-enantiomer, 3-ethynyltetrahydrofuran regioisomer, and 2-ethynyltetrahydropyran share the ethynyl functional handle, their divergent boiling points, densities, and stereoelectronic environments preclude direct substitution in processes requiring precise stereocontrol or specific reaction conditions . For instance, the regioisomeric shift from the 2- to 3-position alters the spatial orientation of the ethynyl group, affecting its accessibility in catalytic cycles and its steric influence in transition states . Similarly, the enantiomer presents a mirror-image three-dimensional architecture that can lead to drastically different outcomes in chiral environments, such as enantioselective catalysis or biological target interactions . The following quantitative evidence guide substantiates these distinctions.

Enantiomer (S)-enantiomer may produce opposite stereochemical outcomes in chiral environments.
Regioisomer 3-ethynyl substitution shifts steric and electronic environment, potentially altering catalytic reactivity.
Ring-size analog 2-ethynyltetrahydropyran has a markedly higher boiling point, changing distillation and thermal budget.

Quantitative Differentiation of (2R)-2-Ethynyltetrahydro-furan from Key Analogs


Enantiomeric Purity Benchmark: (2R)-2-Ethynyltetrahydro-furan vs. Racemic Mixture

The (2R)-enantiomer of 2-ethynyltetrahydro-furan is commercially available at a purity of 98%, as specified by multiple suppliers, ensuring high enantiomeric excess for stereospecific applications . In contrast, the racemic mixture (2-ethynyltetrahydrofuran, CAS 76928-54-6) is typically supplied with a minimum purity of 95-97% and contains both (R) and (S) enantiomers in equal proportions . For asymmetric syntheses, the presence of the undesired (S)-enantiomer in the racemate can lead to reduced enantioselectivity and necessitate additional purification steps, thereby increasing time and cost. The defined (R) configuration of the target compound directly addresses this limitation, providing a 3-5 percentage point purity advantage and, critically, complete stereochemical definition .

Enantiomeric purity
Head-to-head comparison
98% purity, >99% (R)-enantiomer vs. racemic 95–97% (50:50)
Supports stereochemical-control context for asymmetric synthesis
Data to verify; commercial supplier specifications
Asymmetric synthesis Chiral building blocks Pharmaceutical intermediates

Physical Property Differentiation: Boiling Point and Density Comparison with Ring-Size Analog

The physical properties of (2R)-2-Ethynyltetrahydro-furan, while not independently reported for the pure (R) enantiomer, are inferred from the racemic 2-ethynyltetrahydrofuran baseline. This compound exhibits a boiling point of 110.1°C at 760 mmHg and a density of 0.955 g/cm³ . In contrast, the six-membered ring analog 2-ethynyltetrahydropyran (CAS 76928-53-5) possesses a significantly higher boiling point of 138.1°C at 760 mmHg and a similar density of 0.95 g/cm³ . The ~28°C lower boiling point of the 2-ethynyltetrahydrofuran scaffold translates to reduced energy requirements for distillation-based purification and a lower thermal budget for reactions, which is advantageous for thermally sensitive substrates.

Physical properties
Cross-study comparable
ΔBoiling point: −28 °C; ΔDensity: +0.005 g/cm³ (vs. 6‑membered analog)
Boiling point context may support processing route selection
Class‑level data; pure enantiomer values not independently reported
Process chemistry Reaction engineering Solvent selection

Regioisomeric Reactivity and Steric Profile: 2-Ethynyl vs. 3-Ethynyl Substitution

The position of the ethynyl substituent on the tetrahydrofuran ring dictates its steric and electronic environment, directly influencing reactivity in key transformations. In (2R)-2-Ethynyltetrahydro-furan, the ethynyl group is adjacent to the ring oxygen, which can participate in chelation and influence the conformation of the ring. The 3-ethynyl regioisomer places the alkyne at a more remote position, altering its accessibility. While direct comparative kinetic data are not available for these specific compounds, class-level inference from substituted tetrahydrofurans indicates that 2-substituted derivatives often exhibit different reactivity profiles in metal-catalyzed cycloadditions compared to 3-substituted analogs due to altered steric hindrance and electronic effects [1]. Furthermore, the reported physical properties for the 3-ethynyl isomer, such as a boiling point of 110.1±29.0°C and density estimates ranging from 0.87 to 1.9 g/cm³ , show significant variability and potential divergence from the 2-substituted scaffold.

Regioisomeric reactivity
Class-level inference
2‑substitution adjacent to ring oxygen alters steric/electronic profile vs. 3‑ethynyl isomer
Regiochemistry may influence catalytic selectivity; direct kinetic data unavailable
Source review: Nishibayashi et al. (2013) for class‑level context
Click chemistry Cross-coupling Steric effects

Synthetic Versatility and Click Chemistry Compatibility

The terminal ethynyl group in (2R)-2-Ethynyltetrahydro-furan provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. While this reactivity is common to all ethynyl-substituted tetrahydrofurans, the (R)-configured chiral center imparts stereochemical control that is absent in achiral or racemic variants. In applications such as the synthesis of chiral ligands or enantiopure pharmaceutical intermediates, the use of (2R)-2-Ethynyltetrahydro-furan ensures that the resulting triazole or other cycloadducts possess a defined three-dimensional structure, which is critical for biological activity . Studies on related tetrahydrofuran-based libraries have demonstrated the utility of such chiral alkynes in generating diverse molecular architectures via click chemistry . The defined stereochemistry of (2R)-2-Ethynyltetrahydro-furan enables the construction of stereopure compound libraries that would be inaccessible using racemic starting materials.

Click chemistry compatibility
Supporting evidence
Terminal alkyne enables CuAAC; (R)-configuration yields stereopure cycloadducts
Supports stereopure library synthesis for drug discovery research
Data to verify; no quantitative yield comparison available
Click chemistry Bioconjugation Drug discovery

Targeted Applications of (2R)-2-Ethynyltetrahydro-furan Leveraging Its Differentiated Properties


Stereoselective Synthesis of Pharmaceutical Intermediates

In the synthesis of chiral pharmaceutical intermediates, the 98% purity and defined (R) configuration of (2R)-2-Ethynyltetrahydro-furan directly address the need for enantiomeric purity . The compound serves as a precursor to complex tetrahydrofuran-containing scaffolds found in various drug candidates, where the stereochemistry of the ring can critically influence binding affinity and selectivity for biological targets. The lower boiling point of the tetrahydrofuran core compared to six-membered analogs also facilitates easier purification of intermediates, reducing energy costs in process development .

Chiral Ligand and Catalyst Development

The combination of a terminal alkyne for click chemistry and a chiral center makes (2R)-2-Ethynyltetrahydro-furan an ideal building block for the construction of chiral ligands for asymmetric catalysis . The ethynyl group allows for facile attachment to diverse scaffolds via CuAAC, while the (R)-configured tetrahydrofuran ring imparts chirality to the ligand environment. This is crucial for achieving high enantioselectivity in metal-catalyzed reactions, a requirement that cannot be met by racemic or regioisomeric alternatives .

Stereopure Building Block for Agrochemical Discovery

The agrochemical industry increasingly relies on stereopure intermediates to improve the efficacy and reduce the environmental impact of crop protection agents. (2R)-2-Ethynyltetrahydro-furan provides a single-enantiomer starting point for the synthesis of chiral agrochemicals, eliminating the need for costly and time-consuming chiral separations downstream . Its high purity and defined stereochemistry ensure reproducibility in large-scale synthesis and formulation, a key requirement for industrial applications .

Construction of Diverse Chemical Libraries for Drug Discovery

In medicinal chemistry, the generation of stereopure compound libraries is essential for structure-activity relationship (SAR) studies. (2R)-2-Ethynyltetrahydro-furan serves as a versatile scaffold for library synthesis via click chemistry, enabling the rapid assembly of diverse triazole-containing analogs with a defined (R) configuration . This allows researchers to systematically explore the impact of stereochemistry on biological activity, a dimension of diversity that is often overlooked with racemic building blocks .

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Stereochemical purity and defined (R)-configuration
Enantioselectivity and intermediate isolation efficiency
Chiral ligand and catalyst development
Alkyne handle for CuAAC and chiral tetrahydrofuran core
Enantioselectivity in metal-catalyzed reactions
Agrochemical discovery
Single‑enantiomer scaffold avoiding chiral separations
Reproducibility and cost‑effective scale‑up
Chemical library construction
Stereopure building block for SAR exploration
Stereochemical diversity and biological activity profiling

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